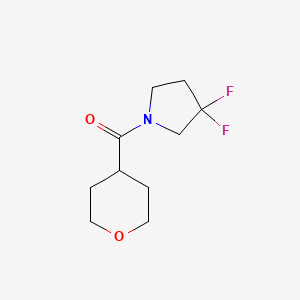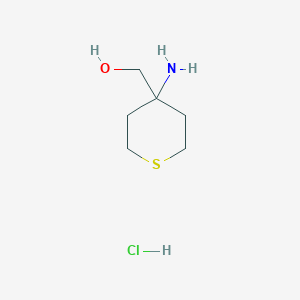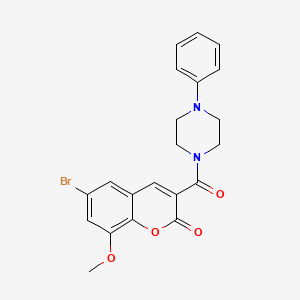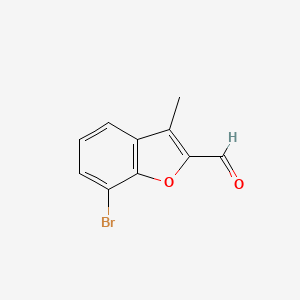
1-(1-Methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multistep pathways starting from simpler molecules . For instance, the synthesis of 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole was achieved via a multistep pathway starting from 2-phenylindole . The structure of the new derivative was characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinoline ring, a piperidine ring, and a carboxamide group. The quinoline ring is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Aplicaciones Científicas De Investigación
CGRP Receptor Inhibition
One significant application involves the synthesis of compounds related to CGRP (calcitonin gene-related peptide) receptor antagonists. For example, a potent CGRP receptor antagonist has been developed through a convergent, stereoselective, and economical synthesis. This process demonstrates the compound's relevance in potentially treating conditions like migraines or cardiovascular diseases by inhibiting the CGRP receptor (Cann et al., 2012).
Anti-proliferative Agents
Another application is in the design and synthesis of novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as potential anti-proliferative agents. These compounds have shown considerable activity against various cancer cell lines, indicating their potential use in cancer therapy (Banu et al., 2017).
Antimycobacterial Activities
Compounds within this chemical class have also been synthesized for their antimycobacterial activities, targeting Mycobacterium tuberculosis. Some derivatives exhibit significant in vitro and in vivo efficacy against both drug-susceptible and multi-drug resistant strains of tuberculosis, making them promising candidates for tuberculosis treatment (Senthilkumar et al., 2009).
Antimicrobial Study
Moreover, fluoroquinolone-based 4-thiazolidinones and similar compounds have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the search for new antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance (Patel & Patel, 2010).
Estrogen Receptor Binding and Molecular Docking
The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates has been explored for their binding affinity to estrogen receptors and cytotoxic activities against cancer cell lines. These compounds offer insights into developing novel therapeutics targeting estrogen receptor-positive cancers (Parveen et al., 2017).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by similar heterocyclic compounds , this compound could be a potential candidate for drug development and other applications in medicinal chemistry. Further studies could also explore its physical and chemical properties, safety profile, and potential hazards.
Propiedades
IUPAC Name |
1-(1-methyl-3-nitro-2-oxoquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-18-12-5-3-2-4-11(12)13(14(16(18)22)20(23)24)19-8-6-10(7-9-19)15(17)21/h2-5,10H,6-9H2,1H3,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFIBFXAOUVAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B2806510.png)


![8-[(2Z)-3,7-Dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2806515.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2806517.png)

![N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2806520.png)
![1,3-Bis(benzo[d]oxazol-2-yl)benzene](/img/structure/B2806524.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2806526.png)

![3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806528.png)